[4-[(5-Nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl] thiocyanate
Overview
Description
[4-[(5-Nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl] thiocyanate is a compound known for its fluorescent properties, making it valuable in various scientific research applications. The compound consists of a benzoxadiazole ring substituted with a nitro group and an amino group, which is further connected to a phenyl ring bearing a thiocyanate group.
Scientific Research Applications
[4-[(5-Nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl] thiocyanate is widely used in scientific research due to its fluorescent properties. Some applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cell imaging and tracking due to its ability to fluoresce under specific conditions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various biological processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(5-Nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl] thiocyanate typically involves the reaction of 4-amino-5-nitro-2,1,3-benzoxadiazole with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[4-[(5-Nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl] thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the thiocyanate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of [4-[(5-Nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl] thiocyanate involves its ability to fluoresce when exposed to specific wavelengths of light. The compound absorbs light energy, which excites electrons to a higher energy state. When the electrons return to their ground state, they emit light, resulting in fluorescence. This property is exploited in various imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG): A fluorescent glucose analog used to study glucose uptake in cells.
NBD-TMA (N,N,N-Trimethyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-aminium): A fluorescent dye used to monitor renal transport of organic cations.
Uniqueness
[4-[(5-Nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl] thiocyanate is unique due to its specific structural features, which confer distinct fluorescent properties. Its thiocyanate group allows for further chemical modifications, making it versatile for various applications.
Properties
IUPAC Name |
[4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl] thiocyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O3S/c14-7-22-9-3-1-8(2-4-9)15-13-11(18(19)20)6-5-10-12(13)17-21-16-10/h1-6,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLPWUMIQIXQTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CC3=NON=C32)[N+](=O)[O-])SC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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